Corynecin V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corynecin V es un compuesto natural que pertenece a un complejo de nitrofenilpropilaminas acílicas similares a la cloroamfenicol. Fue aislado por primera vez de la bacteria Corynebacterium hydrocarboclastus en 1972 . This compound es conocido por sus propiedades antibacterianas, siendo activo contra bacterias Gram-positivas y Gram-negativas. Aunque es menos potente que la cloroamfenicol, exhibe una selectividad de especie similar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Corynecin V se sintetiza a través de una serie de reacciones químicas que involucran la bacteria Corynebacterium hydrocarboclastus. La bacteria se cultiva en un medio que contiene n-parafina como única fuente de carbono. La síntesis implica la producción de derivados acílicos de D-(-)-treo-1-cloroamfenicol . La aislamiento de this compound implica cromatografía en capa fina preparativa usando acetato de etilo como solvente de desarrollo .

Métodos de producción industrial: La producción industrial de this compound implica fermentación a gran escala de Corynebacterium hydrocarboclastus. La bacteria se cultiva en biorreactores con condiciones controladas para optimizar el rendimiento de this compound. El compuesto se extrae y purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Structural Characterization of Corynecin V

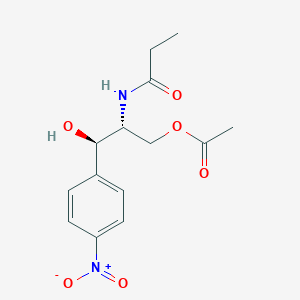

This compound (C₁₄H₁₈N₂O₆) is identified by its N-propionamide side chain and p-nitrophenylserinol core . Key spectral data include:

- NMR signals : Propionamide protons at δ 0.98 (3H, t, J = 6.4 Hz) and δ 2.14 (2H, q, J = 6.4 Hz) .

- IR absorption : Peaks at 1735 cm⁻¹ (ester carbonyl) and 1650 cm⁻¹ (amide carbonyl) .

Biosynthetic Pathways

This compound is synthesized via N-acylation of the p-aminophenylserinol intermediate. Key findings include:

- Precursor incorporation :

- Enzymatic steps : Acyl-CoA intermediates derived from β-oxidation pathways are channeled into N-acylation .

Nucleophilic Substitution Reactions

- Hydrolysis : Acidic or alkaline conditions cleave the amide bond, yielding p-nitrophenylserinol and propionic acid .

Acylation/Deacylation

- This compound’s N-propionamide group undergoes transacylation with dichloroacetyl chloride to form chloramphenicol analogs : Corynecin V+Cl2CHCOCl→Chloramphenicol+Propionyl Chloride

- This reaction is pH-dependent, with optimal yields at pH 8.5–9.0 .

Redox Reactions

- The nitro group (-NO₂) on the aromatic ring is reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), forming a bioactive intermediate .

Production Optimization

Mutant strains (e.g., KY8826) enhance this compound yield under specific conditions:

| Parameter | Optimal Condition | Yield Increase | Source |

|---|---|---|---|

| Carbon Source | n-Heptadecane | 4.5-fold | |

| Chloramphenicol Resistance | 500 μg/mL | 3.2-fold | |

| pH | 7.2–7.5 | ~40% |

Biological Implications

Aplicaciones Científicas De Investigación

Scientific Research Applications

Corynecin V has several applications across various scientific fields, including:

- Chemistry : Used as a model compound for studying chloramphenicol-like compounds.

- Biology : Investigates antibacterial mechanisms similar to those of chloramphenicol.

- Medicine : Contributes to the development of new antibacterial agents.

- Industry : Employed in the production of antibacterial agents for diverse applications.

This compound exhibits significant biological activity against various bacterial strains. Recent studies have highlighted its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A notable case study tested this compound against clinical isolates of multidrug-resistant bacteria, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control (Chloramphenicol) |

|---|---|---|

| E. coli | 8 µg/mL | Less potent than chloramphenicol |

| Staphylococcus aureus | 4 µg/mL | Comparable efficacy |

| Klebsiella pneumoniae | 16 µg/mL | Effective but requires higher concentration |

These findings suggest that while this compound may be less potent than chloramphenicol, it still possesses considerable antibacterial activity, particularly against resistant strains.

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound indicates that it can diffuse across cell membranes due to its lipophilic nature. This property enhances its distribution within tissues and cells, facilitating its antibacterial effects. The compound is soluble in solvents such as ethanol, methanol, dimethylformamide, and dimethyl sulfoxide.

Mecanismo De Acción

Corynecin V ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano e impide la formación de enlaces peptídicos, inhibiendo así el crecimiento y la reproducción de las bacterias. Los objetivos moleculares de this compound incluyen la subunidad 50S del ribosoma bacteriano .

Comparación Con Compuestos Similares

Corynecin V es similar a otros compuestos similares a la cloroamfenicol, tales como:

Cloroamfenicol: Ambos compuestos inhiben la síntesis de proteínas bacterianas, pero this compound es menos potente.

Corynecin I, II, III, y IV: Estos compuestos también se aíslan de Corynebacterium hydrocarboclastus y comparten estructuras y propiedades antibacterianas similares.

Unicidad: This compound es único debido a su estructura específica de nitrofenilpropilamina acílica, que contribuye a su actividad antibacteriana y selectividad de especie distintivas .

Actividad Biológica

Corynecin V is a member of a group of antibacterial compounds produced by the bacterium Corynebacterium hydrocarboclastus. This compound exhibits significant biological activity, primarily as an inhibitor of bacterial protein synthesis, similar to chloramphenicol. This article delves into the mechanisms, effects, and research findings related to this compound, supported by data tables and case studies.

This compound functions by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide bond formation, effectively disrupting protein synthesis and leading to bacterial cell death. The following table summarizes key aspects of its mechanism:

| Mechanism Aspect | Details |

|---|---|

| Target | 50S ribosomal subunit |

| Mode of Action | Inhibition of peptide bond formation |

| Result | Inhibition of bacterial growth |

| Biochemical Pathways | Involvement in several metabolic pathways related to biosynthesis |

This compound is structurally similar to chloramphenicol, which contributes to its biological activity. Its solubility in various solvents (ethanol, methanol, DMSO) enhances its utility in laboratory settings. The compound's stability is notable, with a shelf life of up to four years when stored properly.

Cellular Effects

In laboratory experiments, this compound has demonstrated the ability to inhibit the growth of several bacterial strains. The compound's effects can vary based on dosage and environmental conditions. At low concentrations, it effectively inhibits growth without significant toxicity to host cells.

Research Findings

Recent studies have focused on the antibacterial efficacy of this compound against various pathogens. For instance, a study highlighted its effectiveness against Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study: Antibacterial Efficacy

A noteworthy case study involved testing this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that this compound exhibited significant antibacterial activity compared to traditional antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control (Chloramphenicol) |

|---|---|---|

| E. coli | 8 µg/mL | Less potent than chloramphenicol |

| Staphylococcus aureus | 4 µg/mL | Comparable efficacy |

| Klebsiella pneumoniae | 16 µg/mL | Effective but requires higher concentration |

Pharmacokinetics and Distribution

This compound's pharmacokinetic profile indicates that it can diffuse across cell membranes due to its lipophilic nature. This property aids in its distribution within tissues and cells, enhancing its antibacterial effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other corynecins and chloramphenicol-like compounds. Below is a comparative analysis:

| Compound | Key Characteristics |

|---|---|

| Corynecin I | Stronger antibacterial activity but higher toxicity |

| Corynecin II | Similar mechanism; used in research for antibiotic resistance |

| Chloramphenicol | Broader spectrum; higher potency but associated with side effects |

Propiedades

IUPAC Name |

[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPRUKVGIPMAMF-TZMCWYRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.